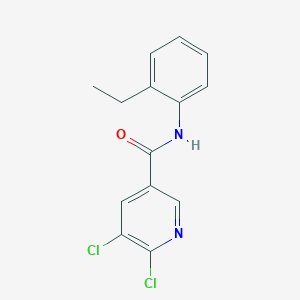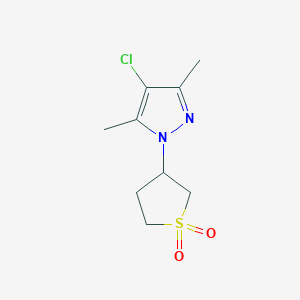![molecular formula C20H20BrN3O2S B2477673 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide CAS No. 422287-90-9](/img/no-structure.png)
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Functionalized Thiazoloquinazolinones Synthesis: Kut, Onysko, and Lendel (2020) investigated the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, which can be linked to the study of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide due to the similar chemical structure and reactivity (Kut, Onysko, & Lendel, 2020).
- Electrophilic Cyclization in Organic Synthesis: The study by Burbulienė, Bobrovas, and Vainilavicius (2006) on the intramolecular cyclization of quinazolinyl derivatives relates to the broader context of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide, showcasing the potential for creating diverse heterocyclic compounds (Burbulienė, Bobrovas, & Vainilavicius, 2006).
Biological Activities
- Antitumor Screening: Horishny and Matiychuk (2020) conducted primary antitumor screening on similar quinazolin-4-one derivatives, indicating the potential biomedical applications of compounds like 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide (Horishny & Matiychuk, 2020).
- Antimicrobial Studies: The research by Patel et al. (2010) on the antimicrobial activities of similar quinazolin-4(3H)ones demonstrates the relevance of studying 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide for potential antimicrobial applications (Patel et al., 2010).
Applications in Material Science
- Reactive Dyes Development: Patel, Patel, and Patel (2022) explored the synthesis of reactive dyes having quinazolin-4(3H)-one moiety, which can be related to the development of dyes and pigments using compounds similar to 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide (Patel, Patel, & Patel, 2022).
Direcciones Futuras
Propiedades
Número CAS |
422287-90-9 |
|---|---|
Nombre del producto |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide |
Fórmula molecular |
C20H20BrN3O2S |
Peso molecular |
446.36 |
Nombre IUPAC |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C20H20BrN3O2S/c1-13-4-6-14(7-5-13)12-22-18(25)3-2-10-24-19(26)16-11-15(21)8-9-17(16)23-20(24)27/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,27) |
Clave InChI |
YRACBYMHWLWKAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



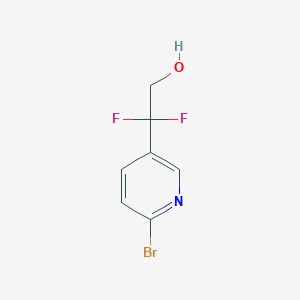
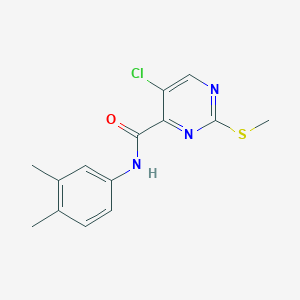
![2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2477594.png)
![Lithium benzo[d]thiazole-2-sulfinate](/img/structure/B2477596.png)
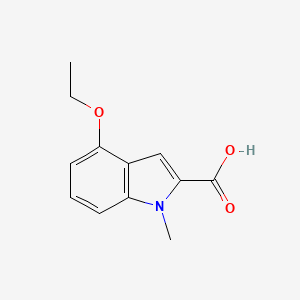
![5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide](/img/structure/B2477598.png)
![1-ethyl-6-(2-furylmethyl)-3-methyl-5-[(4-methylbenzyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2477602.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-1',6'-dimethyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2477603.png)
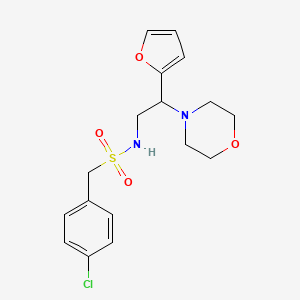
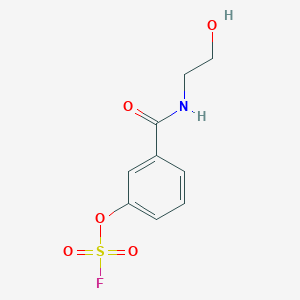
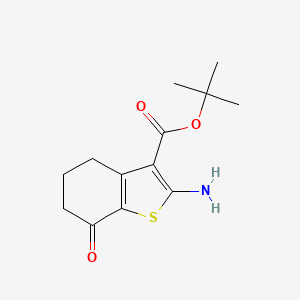
![2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2477608.png)
